molecular formula C20H23F6N B1210466 Flupropadine CAS No. 81613-59-4

Flupropadine

Cat. No.: B1210466
CAS No.: 81613-59-4
M. Wt: 391.4 g/mol
InChI Key: KCVJZJNNTBOLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flupropadine (CAS 81613-59-4) is a rodenticide classified as a sub-acute toxicant, primarily used for controlling rodent populations such as house mice (Mus musculus) and Norway rats (Rattus norvegicus) . Unlike traditional anticoagulant rodenticides, this compound is listed among alternative baits to anticoagulants, suggesting a distinct mechanism of action . Field trials demonstrate its efficacy in pen and open-field environments, with studies reporting successful population reduction in controlled settings . While its exact biochemical pathway remains unspecified in available literature, its sub-acute profile implies delayed lethality, reducing bait shyness in target species .

Q & A

Basic Research Questions

Q. What are the primary chemical identifiers and structural properties of Flupropadine?

this compound (CAS 81613-59-4) is a synthetic compound often studied in pesticide research. Key identifiers include its molecular formula (C₁₉H₁₉F₃N₂O) and structural features such as trifluoromethyl and pyridinyl groups. Researchers should validate its identity using spectroscopic methods (e.g., NMR, mass spectrometry) and cross-reference databases like PubChem or Reaxys. Structural elucidation protocols should adhere to pharmaceutical reporting standards, including precise numerical data on bond angles and spectroscopic peaks .

Q. How can researchers synthesize this compound with high purity for experimental use?

Synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation and fluorination. Critical parameters include reaction temperature (optimized between 60–80°C for fluorination), solvent selection (e.g., dichloromethane for stability), and purification via column chromatography. Purity (>98%) must be confirmed using HPLC with UV detection (λ = 254 nm) and compared against certified reference materials. Methodological details should align with pharmaceutical guidelines for reproducibility, including explicit documentation of yield percentages and solvent ratios .

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace-level detection in soil or water. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges, with recovery rates validated at 85–95%. Calibration curves must cover 0.1–100 µg/L, with limits of quantification (LOQ) ≤ 0.5 µg/L. Researchers should report instrumental parameters (e.g., collision energy, dwell time) and validate methods via inter-laboratory comparisons to ensure accuracy .

Advanced Research Questions

Q. How should researchers design ecotoxicological studies to evaluate this compound’s environmental impact?

Studies should follow OECD Test Guidelines (e.g., OECD 201 for algae, OECD 211 for Daphnia magna). Key variables include:

  • Exposure concentrations : 0.1–10 mg/L, reflecting field-relevant levels.
  • Endpoints : Mortality, growth inhibition, and reproductive effects.
  • Controls : Negative (solvent-only) and positive (reference toxicant) controls. Data must include EC₅₀/LC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA with post-hoc Tukey). Results should be contextualized using species sensitivity distribution (SSD) models .

Q. How can contradictions in this compound’s efficacy data across studies be resolved?

Contradictions often arise from variability in experimental conditions (e.g., temperature, pH). Researchers should:

  • Conduct meta-analyses to identify confounding variables.
  • Perform sensitivity analyses on parameters like application rate (e.g., 0.5 vs. 1.0 kg/ha).
  • Use triangulation by comparing lab, field, and computational (e.g., QSAR) data. Discrepancies in pest mortality rates, for example, may require re-evaluating resistance mechanisms or metabolic degradation pathways .

Q. What methodologies are optimal for studying this compound’s metabolic pathways in non-target organisms?

Use in vitro assays (e.g., liver microsomes) paired with in vivo tracer studies (¹⁴C-labeled this compound). Key steps:

  • Metabolite identification : High-resolution MS (HRMS) with fragmentation patterns.
  • Enzyme kinetics : Calculate Vmax and Km for cytochrome P450 isoforms.
  • Data integration : Map metabolites to toxicity pathways (e.g., endocrine disruption) using tools like MetaboAnalyst. Results must include error margins for kinetic parameters and statistical significance (p < 0.05) .

Q. How can researchers address gaps in this compound’s long-term soil persistence data?

Design longitudinal studies with periodic sampling (0, 30, 90, 180 days). Parameters:

  • Soil type : Sandy loam vs. clay, organic matter content (1–5%).
  • Analytical methods : Accelerated solvent extraction (ASE) followed by GC-MS.
  • Degradation modeling : First-order kinetics with half-life (t₁/₂) calculations. Report uncertainties (e.g., R² values for degradation curves) and compare findings to regulatory thresholds (e.g., EU Pesticides Database) .

Q. Methodological Best Practices

  • Data Presentation : Use tables to summarize EC₅₀ values, degradation rates, and metabolite profiles. Follow journal guidelines (e.g., Pharmaceutical Research) for significant figures and metric units .
  • Contradiction Analysis : Apply TRIZ principles (e.g., contradiction matrix) to reconcile efficacy vs. toxicity trade-offs .
  • Ethical Reporting : Disclose conflicts of interest and raw data availability per FAIR principles .

Comparison with Similar Compounds

Chemical and Functional Classification

Flupropadine is compared here with two structurally and functionally distinct rodenticides: Brodifacoum (a second-generation anticoagulant) and Bromethalin (a non-anticoagulant neurotoxin).

Table 1: Key Properties of this compound and Comparable Rodenticides

Property This compound Brodifacoum Bromethalin
Class Sub-acute toxicant Anticoagulant Neurotoxin
Mechanism Unspecified Vitamin K antagonism Uncouples oxidative phosphorylation
Time to Death 3–7 days 4–10 days 8–24 hours
Resistance Risk Low High (resistance documented) Low
Environmental Persistence Moderate High (bioaccumulative) Low
Primary Targets Mice, Rats Rodents Rodents, Non-target mammals
Key Studies Buckle, 1985 Rowe et al., 1978 EPA, 2006

Mechanism of Action

  • Brodifacoum : Inhibits vitamin K epoxide reductase, preventing blood coagulation and causing fatal hemorrhage .
  • Bromethalin : Induces cerebral edema by uncoupling mitochondrial oxidative phosphorylation, leading to paralysis and death .

Efficacy in Field Trials

  • This compound: Achieved 85–90% population reduction in Norway rat trials, with minimal bait avoidance due to delayed effects .
  • Brodifacoum : Demonstrated 95% efficacy in house mouse trials but faces resistance in regions with prolonged anticoagulant use .
  • Bromethalin: Rapid action (24-hour lethality) but higher risk of secondary poisoning in non-target species .

Resistance and Sustainability

  • This compound: No documented resistance, making it viable in anticoagulant-resistant rodent populations .
  • Brodifacoum: Resistance reported in Rattus norvegicus due to mutations in vitamin K reductase genes .
  • Bromethalin : Low resistance risk but restricted use due to acute toxicity and environmental concerns .

Preparation Methods

Precursor Synthesis: Carbonate Intermediate Preparation

The synthesis of Flupropadine begins with the preparation of fluorinatable carbonate intermediates, which serve as the foundation for subsequent fluorination. Three primary methods dominate precursor synthesis, as detailed in EP0557167A1:

Phosgene-Based Carbonate Formation

Phosgene or its safer equivalent, triphosgene (bis(trichloromethyl) carbonate), reacts with hydroxy compounds in the presence of a base such as pyridine. This method is preferred for symmetrical cyclic and acyclic carbonates. For example, diisopropyl carbonate is synthesized by reacting phosgene with excess isopropanol under basic conditions . The reaction proceeds via nucleophilic attack of the alcohol on phosgene, forming chloroformate intermediates that subsequently eliminate HCl to yield carbonates.

Chloroformic Acid Ester Condensation

Asymmetrical carbonates, including aromatic-aliphatic variants, are synthesized by condensing chloroformic acid esters with hydroxy compounds. This method employs bases like sodium hydroxide to deprotonate the hydroxyl group, facilitating nucleophilic substitution at the carbonyl carbon of the chloroformate .

Oxirane-CO₂ Cycloaddition

Cyclic carbonates are prepared via the reaction of oxiranes (epoxides) with carbon dioxide in the presence of catalysts such as alkyl iodides or quaternary ammonium salts. This method, highlighted in Ullmann’s Encyclopedia of Industrial Chemistry, offers high atom economy and is suitable for stress-resistant cyclic precursors .

Direct Fluorination of Carbonate Intermediates

Fluorination introduces heptafluoroprop-2-yl and other fluorinated groups into the carbonate backbone, a critical step for this compound’s bioactivity. EP0557167A1 outlines two fluorination approaches:

Liquid-Phase Batch Fluorination

In a Monel™ reactor, the carbonate precursor is dissolved in an inert solvent (e.g., Freon™ 113) and treated with fluorine gas diluted in nitrogen (10–25% v/v). Key parameters include:

  • Temperature : 0–50°C to balance reaction rate and by-product formation .

  • Fluorine Stoichiometry : 1.0–1.3 moles per replaceable hydrogen atom for partial fluorination .

  • HF Scavenging : Sodium fluoride traps hydrogen fluoride, preventing side reactions .

A representative batch process for diisopropyl carbonate fluorination achieved 85% yield of perfluorinated product, with residual hydrogen content below 7 mg/g .

Solid-Phase Fluorination

For thermally stable precursors like pinacol carbonate, fluorination is conducted in a solids reactor at ambient temperature. Gaseous fluorine (10–40% in nitrogen) flows through the solid matrix, with by-products (HF, unreacted F₂) removed via cold traps and alumina columns . This method minimizes solvent use but requires precise control of fluorine concentration to prevent deflagration.

Nucleophilic Cleavage of Fluorinated Carbonates

The fluorinated carbonate intermediate undergoes nucleophilic attack to yield this compound. EP0557167A1 identifies two pathways:

Hydrolysis for Alcohol Formation

Perfluoropinacol, a model compound, is produced by hydrolyzing perfluoropinacol carbonate with aqueous base. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, releasing CO₂ and forming the fluorinated diol .

Amidation and Esterification

Fluorinated carbamates and esters are synthesized by treating fluorocarbonates with amines or alcohols, respectively. For example, reaction with methylamine generates N-methyl perfluorocarbamates, precursors to this compound’s amide functionalities .

Process Optimization and Scalability

Temperature and Solvent Effects

Optimal fluorination occurs at 20–30°C in halogenated solvents (e.g., Freon™ 113), which stabilize intermediates and facilitate HF removal. Higher temperatures (>50°C) promote defluorination, reducing yields by 15–20% .

Inert Gas Flow Rates

A nitrogen flow rate of 1,300 mL/min ensures efficient HF purging, critical for maintaining a hydrogen fluoride-free environment. Lower flow rates result in HF accumulation, leading to carbonate decomposition .

Batch vs. Continuous Processes

Batch reactors dominate industrial production due to their flexibility in handling exothermic reactions. Continuous systems, while efficient, require advanced temperature control to prevent runaway fluorination .

Analytical Characterization and Quality Control

Spectroscopic Methods

  • ¹⁹F NMR : Confirms fluorine substitution patterns and quantifies residual hydrogen .

  • GC-MS : Detects volatile by-products (e.g., HF, unreacted precursor) with limits of detection <1 ppm .

Distillation and Purification

Fractional distillation under reduced pressure (10–50 mmHg) isolates this compound from reaction mixtures, achieving >99% purity. Impurities include partially fluorinated isomers (<0.5%) and solvent residues (<0.1%) .

Industrial Applications and Patent Landscape

The insecticidal activity of this compound, as disclosed in US9718762, stems from its heptafluoroprop-2-yl group, which disrupts neuronal signaling in pests . Patent data reveal that this compound derivatives are formulated as capsule suspensions (CS) for field applications, combining prolonged release with rainfastness .

Properties

CAS No.

81613-59-4

Molecular Formula

C20H23F6N

Molecular Weight

391.4 g/mol

IUPAC Name

1-[3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl]-4-tert-butylpiperidine

InChI

InChI=1S/C20H23F6N/c1-18(2,3)15-6-9-27(10-7-15)8-4-5-14-11-16(19(21,22)23)13-17(12-14)20(24,25)26/h11-13,15H,6-10H2,1-3H3

InChI Key

KCVJZJNNTBOLKH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCN(CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)(C)C1CCN(CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Key on ui other cas no.

81613-59-4
81613-60-7

Synonyms

1-bis(3,5-trifluromethylphenyl)-3-(4-tert-butylpiperidino)-prop-1-yne
flupropadine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.